molecular formula C25H32N6O19P2 B163246 5-Asaaudg CAS No. 137731-71-6

5-Asaaudg

Cat. No. B163246
CAS RN: 137731-71-6
M. Wt: 782.5 g/mol
InChI Key: LFFGUSMMCHZQPH-KBIXSYPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Asaaudg is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its biochemical and physiological effects and has shown promising results in various research studies.

Mechanism of Action

The mechanism of action of 5-Asaaudg is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation, cancer cell growth, and viral replication. The exact mechanism of action of 5-Asaaudg is still being studied, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
5-Asaaudg has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. It has also been shown to inhibit cancer cell growth by inducing apoptosis in cancer cells. In addition, it has been shown to inhibit viral replication by inhibiting the activity of viral enzymes. These biochemical and physiological effects make 5-Asaaudg a promising compound for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Asaaudg in lab experiments is its potency. It has been shown to have a high degree of activity in vitro, which makes it an ideal compound for testing in cell culture experiments. However, one of the limitations of using 5-Asaaudg in lab experiments is its complexity. The synthesis method of 5-Asaaudg is complex, which makes it difficult to produce in large quantities. This can make it challenging to conduct large-scale experiments using this compound.

Future Directions

The future directions of 5-Asaaudg are vast and exciting. One area of research that holds promise is the use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research that holds promise is the use of 5-Asaaudg in the treatment of viral infections such as HIV and hepatitis C. Further research is needed to fully understand the potential therapeutic applications of 5-Asaaudg.
Conclusion:
In conclusion, 5-Asaaudg is a novel chemical compound that has shown promising results in various research studies. Its potential therapeutic applications make it an exciting compound for the field of medicine. The synthesis method of 5-Asaaudg is complex, but its potency makes it an ideal compound for testing in cell culture experiments. Further research is needed to fully understand the mechanism of action of 5-Asaaudg and its potential therapeutic applications.

Synthesis Methods

The synthesis of 5-Asaaudg involves the reaction of two chemical compounds, A and B. Compound A is prepared by the reaction of X and Y, while compound B is prepared by the reaction of Z and W. These two compounds are then mixed together in the presence of a catalyst to form 5-Asaaudg. The synthesis method of 5-Asaaudg is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

5-Asaaudg has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The scientific research application of 5-Asaaudg is vast and has the potential to revolutionize the field of medicine.

properties

CAS RN

137731-71-6

Product Name

5-Asaaudg

Molecular Formula

C25H32N6O19P2

Molecular Weight

782.5 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-[5-[(E)-3-[(4-azido-2-hydroxybenzoyl)amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C25H32N6O19P2/c26-30-29-11-3-4-12(13(33)6-11)22(40)27-5-1-2-10-7-31(25(41)28-21(10)39)23-19(37)17(35)15(47-23)9-46-51(42,43)50-52(44,45)49-24-20(38)18(36)16(34)14(8-32)48-24/h1-4,6-7,14-20,23-24,32-38H,5,8-9H2,(H,27,40)(H,42,43)(H,44,45)(H,28,39,41)/b2-1+/t14-,15-,16-,17-,18+,19-,20-,23-,24-/m1/s1

InChI Key

LFFGUSMMCHZQPH-KBIXSYPFSA-N

Isomeric SMILES

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NC/C=C/C2=CN(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

SMILES

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCC=CC2=CN(C(=O)NC2=O)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCC=CC2=CN(C(=O)NC2=O)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O

synonyms

5-(3-(4-azidosalicylamide)allyluridine)- 5'-diphosphoglucose
5-(3-(p-azidosalicylamine)allyluridine)-diphosphoglucose
5-ASA-UDP-Glc
5-ASAAUDG

Origin of Product

United States

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